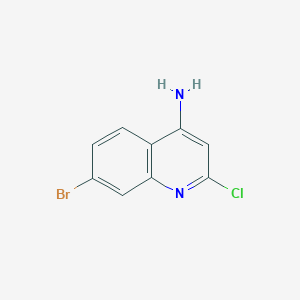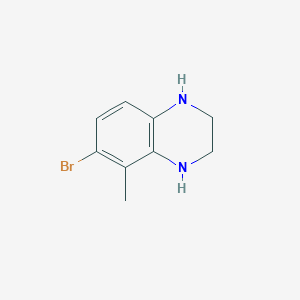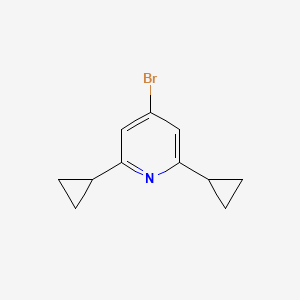
(R)-N-((R)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a unique combination of adamantane, phosphanyl, and sulfinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. Key steps may include:
Formation of the adamantane-phosphanyl intermediate: This step involves the reaction of adamantane derivatives with phosphanyl reagents under controlled conditions.
Coupling with phenyl ethyl intermediates: The intermediate is then coupled with phenyl ethyl derivatives using catalysts such as palladium or nickel.
Introduction of the sulfinamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl or sulfinamide groups.
Reduction: Reduction reactions can modify the sulfinamide group to amine derivatives.
Substitution: The adamantane and phenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, or other transition metal catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: May be used in the design of probes for studying biological processes.
Industry
Material Science: Applications in the development of advanced materials with specific properties.
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
作用機序
The mechanism of action for ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide would depend on its specific application. In catalysis, it may act by coordinating to metal centers and facilitating electron transfer. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide
- ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinylamine
特性
分子式 |
C33H50NOPS |
|---|---|
分子量 |
539.8 g/mol |
IUPAC名 |
N-[(1R)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-22(34(5)37(35)31(2,3)4)29-8-6-7-9-30(29)36(32-16-23-10-24(17-32)12-25(11-23)18-32)33-19-26-13-27(20-33)15-28(14-26)21-33/h6-9,22-28H,10-21H2,1-5H3/t22-,23?,24?,25?,26?,27?,28?,32?,33?,36?,37?/m1/s1 |
InChIキー |
OKMMMAIWDYTDAQ-MSHIRHAASA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
正規SMILES |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)
![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
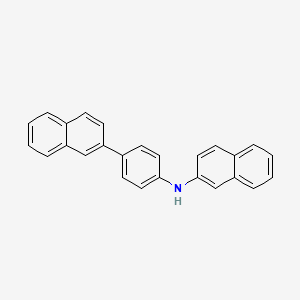
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)

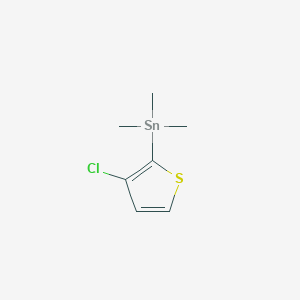



![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

